molecular formula C15H19N3O5 B14274974 N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide CAS No. 135088-74-3

N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide

Cat. No.: B14274974
CAS No.: 135088-74-3
M. Wt: 321.33 g/mol
InChI Key: JOYZZVAIFAWXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylethyl group and two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclohexylethyl group. One common method includes the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting dinitrobenzamide is then reacted with cyclohexylethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the use of strong acids and the handling of nitro compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclohexylethyl)cyclopropanamine
  • N-(1-Cyclohexylethyl)glycine
  • N-(1-Cyclohexylethyl)benzamide

Uniqueness

N-(1-Cyclohexylethyl)-3,5-dinitrobenzamide is unique due to the presence of both the cyclohexylethyl group and the nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

CAS No.

135088-74-3

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H19N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-11H,2-6H2,1H3,(H,16,19)

InChI Key

JOYZZVAIFAWXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.